molecular formula C14H14N4O3S B4185613 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4185613
M. Wt: 318.35 g/mol
InChI Key: GDELPNRANBUFHF-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring and a benzoxazole ring, which are connected through an acetamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives.

    Coupling Reaction: The thiadiazole and benzoxazole rings are then coupled through an acetamide linkage using appropriate coupling reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and acyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, which may have similar biological activities.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring, which may have similar chemical properties.

    Acetamide Derivatives: Compounds containing the acetamide linkage, which may have similar structural features.

The uniqueness of this compound lies in its combination of the thiadiazole and benzoxazole rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-8(2)12-16-17-13(22-12)15-11(19)7-18-9-5-3-4-6-10(9)21-14(18)20/h3-6,8H,7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDELPNRANBUFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

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